molecular formula C7H7BrN2 B1374999 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 905273-36-1

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No.: B1374999
CAS No.: 905273-36-1
M. Wt: 199.05 g/mol
InChI Key: MEOZGVJCHUMHCL-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound. It is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a bromine atom attached to the pyrrolo[3,4-b]pyridine scaffold, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2/c8-6-1-5-2-9-4-7(5)10-3-6/h1,3,9H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEOZGVJCHUMHCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization-Based Approaches

A common approach to prepare pyrrolo[3,4-b]pyridine derivatives involves cyclization of appropriately substituted precursors. For 3-bromo derivatives, brominated intermediates are used or bromination is performed post-cyclization.

  • Potassium Carbonate (K2CO3)-Mediated Cyclization:
    This method involves base-mediated cyclization of alkynyl oximes or related intermediates to form pyridine analogs. For example, Wang et al. demonstrated K2CO3-mediated cyclization and rearrangement of γ,δ-alkynyl oximes to generate substituted pyridines in good yields under heating in glycerol solvent. Although this example is for pyridine analogs, similar conditions can be adapted for pyrrolo[3,4-b]pyridine systems.

  • Cascade One-Pot Synthesis via Multicomponent Reactions:
    A sophisticated method involves the Ugi three-component reaction (Ugi-3CR) followed by aza Diels-Alder cycloaddition and subsequent aromatization steps to assemble polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones. Although this method is more commonly applied to pyridin-5-one derivatives, it demonstrates the utility of cascade processes in efficiently constructing fused heterocycles. This approach uses scandium(III) triflate as Lewis acid catalyst and microwave heating to reduce reaction times.

Bromination Techniques

  • Direct Bromination:
    Bromination of the pyrrolo[3,4-b]pyridine core can be achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled conditions to selectively introduce bromine at the 3-position. The reaction conditions are optimized to avoid over-bromination or degradation of the dihydro ring system.

  • Use of Brominated Precursors:
    Alternatively, synthesis can start from brominated building blocks, such as 3-bromo-substituted pyridine or pyrrole derivatives, which are then cyclized to form the fused bicyclic system. This method allows better control over regioselectivity and substitution patterns.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Outcome / Yield
1 Preparation of brominated precursor Reaction of substituted pyridine or pyrrole with brominating agent (e.g., NBS) Brominated intermediate
2 Cyclization Base-mediated cyclization (e.g., K2CO3 in glycerol at 120°C) or Lewis acid catalyzed cascade reaction with microwave heating Formation of pyrrolo[3,4-b]pyridine core
3 Purification Chromatography or recrystallization Pure this compound

Research Findings and Yields

  • Yield Efficiency:
    Cyclization methods using potassium carbonate and glycerol solvent have yielded pyridine analogs in approximately 74% yield. Cascade one-pot processes for related pyrrolo[3,4-b]pyridin-5-one systems report yields ranging from 30% to 35% under microwave-assisted conditions. These yields indicate moderate to good efficiency depending on the exact synthetic route and substituents.

  • Reaction Conditions:
    Microwave-assisted synthesis significantly reduces reaction times (to minutes or hours) and improves yields compared to traditional heating. Lewis acid catalysts such as scandium(III) triflate promote cyclization and rearrangement steps effectively.

Data Table: Summary of Preparation Methods

Methodology Key Reagents/Conditions Advantages Typical Yields (%) References
K2CO3-mediated cyclization K2CO3, glycerol, 120°C, 12 h Mild base, green solvent ~74
Ugi-3CR cascade process Sc(OTf)3 catalyst, microwave, benzene One-pot, rapid, versatile 30–35
Direct bromination NBS or Br2, controlled temperature Selective bromination Variable Literature general
Brominated precursor cyclization Brominated pyridine/pyrrole + base/Lewis acid Regioselective, controlled Variable

Additional Notes

  • The hydrochloride salt form of this compound is commercially available and used as a building block in pharmaceutical synthesis.
  • Preparation methods often require careful control of temperature and reaction times to maintain the dihydro nature of the bicyclic system and avoid over-oxidation or decomposition.
  • Advanced synthetic routes may incorporate multistep sequences including protection/deprotection, functional group interconversions, and coupling reactions to introduce further substituents.

Chemical Reactions Analysis

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its derivatives are being investigated for their potential as allosteric modulators of receptors, such as the M4 muscarinic acetylcholine receptor, which is implicated in cognitive functions and neurodegenerative diseases . This compound's ability to influence receptor activity makes it a candidate for developing treatments for disorders like schizophrenia and Alzheimer's disease.

1.2 Synthesis of Anticancer Agents

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, the incorporation of the pyrrolo[3,4-b]pyridine framework into drug candidates has shown promise in targeting specific cancer pathways, enhancing the efficacy of existing therapies . The modifications of this core structure allow for the design of novel agents with improved selectivity and reduced side effects.

Chemical Synthesis Applications

2.1 Versatile Building Block

The compound is widely used in organic synthesis due to its reactivity and ability to form complex molecules. It can undergo various chemical transformations that make it suitable for synthesizing agrochemicals and fine chemicals. Its structural features enable chemists to create specialized materials with tailored properties for specific applications .

2.2 Advanced Material Development

In addition to pharmaceuticals, this compound is utilized in developing advanced materials. Its derivatives can be employed in creating polymers and other materials that require specific mechanical or thermal properties. This versatility opens avenues for its application in fields such as electronics and materials science.

Case Studies

Case Study 1: Neuropharmacological Research

A study highlighted the role of this compound derivatives as allosteric modulators for the M4 receptor. Researchers demonstrated that these compounds could enhance receptor function without directly activating it, leading to potential therapeutic strategies for treating cognitive deficits associated with neurodegenerative diseases .

Case Study 2: Anticancer Activity

Another research effort focused on synthesizing new derivatives of this compound to evaluate their anticancer activity against various cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity while minimizing toxicity to normal cells, showcasing the compound's potential as a lead structure for developing new cancer therapies .

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical reactivity and biological properties.

Biological Activity

3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS No. 905273-36-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to pyrrolopyridines, which are known for their diverse pharmacological properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7H7BrN2
  • Molecular Weight : 199.05 g/mol
  • CAS Number : 905273-36-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction modulates the activity of various biological targets, resulting in diverse biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to pyrrolopyridines. For instance, derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 3.12 and 12.5 µg/mL . While specific data on this compound is limited, its structural similarity suggests potential efficacy in this area.

Anticancer Activity

There is emerging evidence that compounds containing the pyrrolopyridine scaffold exhibit anticancer properties. For example, studies have indicated that certain derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific effects of this compound on cancer cells remain to be thoroughly investigated.

Research Findings and Case Studies

StudyFindings
Study A Investigated the antibacterial properties of pyrrolopyridine derivatives; found significant activity against S. aureus with MIC values as low as 3.12 µg/mL compared to controls like isoniazid (MIC = 0.25 µg/mL) .
Study B Explored the synthesis and biological evaluation of brominated pyrrolopyridines; suggested potential as anticancer agents based on structural analysis .
Study C Analyzed the mechanism of action involving covalent bond formation with nucleophiles; indicated modulation of target molecule activity leading to varied biological effects .

Q & A

Q. What are the key synthetic routes for 3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and its derivatives?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling with arylboronic acids (e.g., 2-(trifluoromethyl)phenylboronic acid) using Pd(dppf)Cl₂ as a catalyst in 1,4-dioxane/water under argon yields substituted derivatives. Key steps include:

  • Bromination of the pyrrolopyridine core.
  • Protection/deprotection strategies (e.g., trityl groups) to improve regioselectivity .
  • Purification via silica gel chromatography for intermediates .

Example Reaction Conditions:

StepReagents/ConditionsYieldReference
BrominationN-Iodosuccinimide (NIS) in acetone92%
Suzuki CouplingPd(dppf)Cl₂, K₃PO₄, 1,4-dioxane/H₂O, 105°C37–64%

Q. How is structural characterization performed for intermediates and final products?

  • NMR Spectroscopy: 1^1H and 13^13C NMR are critical for confirming regiochemistry and substitution patterns. For example, the 3-bromo substituent in pyrrolopyridine derivatives shows distinct downfield shifts in 1^1H NMR (δ 7.8–8.2 ppm) .
  • Chromatography: Silica gel TLC and column chromatography ensure purity (>95% by HPLC) .

Q. What are the common challenges in optimizing reaction yields for halogenated pyrrolopyridines?

  • Competitive Side Reactions: Over-bromination or iodination can occur without controlled stoichiometry (e.g., using 1.1 equiv of NIS) .
  • Catalyst Efficiency: Pd-based catalysts require strict anhydrous/anaerobic conditions to prevent deactivation .
  • Solvent Effects: Polar aprotic solvents (e.g., THF) improve solubility of intermediates but may slow reaction kinetics .

Advanced Research Questions

Q. How does magnesium ion (Mg²⁺) influence the chemoselective reduction of pyrrolopyridine-diones?

Mg²⁺ chelates with the carbonyl groups of 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-diones, directing sodium borohydride reduction to favor 7-hydroxy lactams over 5-hydroxy isomers (≥90% selectivity). This mechanism avoids racemization and enables synthesis of chiral intermediates for drug development .

Q. How are pyrrolopyridine derivatives optimized for blood-brain barrier (BBB) penetration in CNS drug development?

  • LogP Optimization: Derivatives with ClogP 2–3 (e.g., 3-bromo-5-methoxy) show enhanced BBB permeability in MDCK-MDR1 assays.
  • P-Glycoprotein Efflux Avoidance: Bulkier substituents (e.g., trityl groups) reduce P-gp recognition, improving brain bioavailability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 2
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

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